(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a quinazoline group, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. The quinazoline moiety is often found in various pharmaceuticals due to its wide range of biological activities .
Molecular Structure Analysis
The molecular structure of a similar compound has been studied using X-ray diffraction . This technique allows for the determination of the atomic and molecular structure of a crystal, from which one can infer the positions of the atoms, their chemical bonds, their crystallographic disorder and various other information.Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Antagonist and Agonist Activities : Compounds structurally related to quinazolinones have been investigated for their binding affinities to GABAA/benzodiazepine receptors, exhibiting a range of intrinsic efficacies. This suggests potential applications in designing new therapeutic agents targeting these receptors (Tenbrink et al., 1994).
Kinase Inhibition : Quinazoline derivatives have been studied for their role as covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating potential for cancer therapy (Wissner et al., 2005).
Antimalarial Activity : N-tert-Butyl isoquine, a compound related to the 4-aminoquinoline class, has undergone comprehensive preclinical evaluation, highlighting the significance of tert-butyl carbamate derivatives in developing new antimalarial drugs (O’Neill et al., 2009).
Material Science Applications
- Photophysical Properties : Benzothiazole-modified carbazole derivatives, including those with tert-butyl groups, have been synthesized and found to form organogels capable of emitting strong blue light. These materials show promise as fluorescent sensory materials for detecting volatile acid vapors (Sun et al., 2015).
Synthetic Methodology
Oxidative Cyclization : The synthesis of quinazolin-4(3H)-ones has been facilitated by a tert-butyl hydroperoxide/K3PO4-promoted oxidative cyclization, demonstrating the utility of tert-butyl carbamate derivatives in creating functionalized heterocycles (Jia et al., 2016).
Cyclic Urea-fused Quinazolinones : Research has also focused on the synthesis of quinazolinones having N-fused medium-sized ring urea, showing the versatility of tert-butyl(2-(4-oxo-2-(4-oxopentyl)quinazolin-3(4H)-yl)ethyl)carbamates in producing complex molecular architectures (Saebang et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of the compound (1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate is Cyclin-dependent kinase 12 (CDK12) . CDK12 is a key player in the coordination of transcription with elongation and mRNA processing .
Mode of Action
The compound interacts with CDK12 by inhibiting its activity . This inhibition is achieved by binding to the active site of the enzyme, thereby preventing it from carrying out its normal function .
Biochemical Pathways
The inhibition of CDK12 affects the transcription and mRNA processing pathways . CDK12 is involved in the phosphorylation of Ser2 in the C-terminal domain of RNA polymerase II . Therefore, the inhibition of CDK12 by the compound results in the decreased phosphorylation of Ser2 .
Pharmacokinetics
The compound has been described as having good physicochemical properties , which may suggest favorable ADME characteristics.
Result of Action
The inhibition of CDK12 by the compound leads to growth inhibition in certain cell types, such as SK-BR-3 cells . This suggests that the compound could potentially be used as a therapeutic agent for conditions characterized by uncontrolled cell growth .
Propiedades
IUPAC Name |
tert-butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,3)25-18(24)23-14-10-8-13(9-11-14)22-17-15-6-4-5-7-16(15)20-12-21-17/h4-7,12-14H,8-11H2,1-3H3,(H,23,24)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYYEMBOMWKMBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.